Cas no 1492685-98-9 (2,2-dimethyl-4-(morpholin-4-yl)butanoic acid)

2,2-Dimethyl-4-(morpholin-4-yl)butanoic acid is a specialized organic compound featuring a morpholine-substituted butanoic acid backbone with geminal dimethyl groups at the α-position. This structural configuration imparts steric hindrance and potential stability, making it useful as an intermediate in pharmaceutical and agrochemical synthesis. The morpholine moiety enhances solubility in polar solvents and may contribute to bioactivity in drug design. Its carboxylic acid functionality allows for further derivatization, enabling applications in peptide coupling or metal coordination chemistry. The compound’s defined stereochemistry and purity are critical for reproducibility in research and industrial processes. Suitable for controlled reactions, it offers a balance of reactivity and stability for advanced synthetic applications.
2,2-dimethyl-4-(morpholin-4-yl)butanoic acid structure
1492685-98-9 structure
Product Name:2,2-dimethyl-4-(morpholin-4-yl)butanoic acid
CAS No:1492685-98-9
MF:C10H19NO3
MW:201.262763261795
CID:6060253
PubChem ID:65248548
Update Time:2025-10-25

2,2-dimethyl-4-(morpholin-4-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2,2-dimethyl-4-(morpholin-4-yl)butanoic acid
    • 4-Morpholinebutanoic acid, α,α-dimethyl-
    • CS-0343973
    • SCHEMBL15434608
    • AKOS014583126
    • 2,2-Dimethyl-4-morpholinobutanoic acid
    • 1492685-98-9
    • EN300-1843062
    • Inchi: 1S/C10H19NO3/c1-10(2,9(12)13)3-4-11-5-7-14-8-6-11/h3-8H2,1-2H3,(H,12,13)
    • InChI Key: ZUKXITCANLSLLL-UHFFFAOYSA-N
    • SMILES: N1(CCC(C)(C)C(O)=O)CCOCC1

Computed Properties

  • Exact Mass: 201.13649347g/mol
  • Monoisotopic Mass: 201.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.6
  • Topological Polar Surface Area: 49.8Ų

Experimental Properties

  • Density: 1.077±0.06 g/cm3(Predicted)
  • Boiling Point: 334.6±27.0 °C(Predicted)
  • pka: 4.51±0.10(Predicted)

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Additional information on 2,2-dimethyl-4-(morpholin-4-yl)butanoic acid

Recent Advances in the Study of 2,2-dimethyl-4-(morpholin-4-yl)butanoic acid (CAS: 1492685-98-9)

2,2-dimethyl-4-(morpholin-4-yl)butanoic acid (CAS: 1492685-98-9) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile building block in drug discovery and development. This research brief synthesizes the latest findings on its synthesis, biological activity, and applications in pharmaceutical research.

The compound's unique structural features, including the morpholine ring and the dimethyl-substituted butanoic acid moiety, contribute to its diverse pharmacological properties. Recent publications in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters have explored its role as a key intermediate in the synthesis of novel kinase inhibitors and GPCR-targeting compounds.

A 2023 study by Zhang et al. demonstrated the efficient synthesis of 2,2-dimethyl-4-(morpholin-4-yl)butanoic acid through a modified Mannich reaction, achieving a yield of 78% with excellent purity. The researchers emphasized the compound's stability under various pH conditions, making it particularly suitable for pharmaceutical formulations. This synthetic approach has been widely adopted in subsequent research efforts.

In terms of biological activity, recent investigations have revealed that derivatives of 2,2-dimethyl-4-(morpholin-4-yl)butanoic acid exhibit promising inhibitory effects against several cancer-associated protein kinases. A 2024 preclinical study published in Molecular Cancer Therapeutics showed that certain analogs demonstrated nanomolar IC50 values against PI3Kδ, with favorable selectivity profiles. These findings suggest potential applications in oncology drug development.

The compound's physicochemical properties have also been extensively characterized in recent research. Computational studies using molecular dynamics simulations have provided insights into its conformational flexibility and binding modes with various biological targets. These computational predictions have been validated by X-ray crystallographic studies of protein-ligand complexes, as reported in a recent Nature Communications article.

Looking forward, the pharmaceutical industry has shown increasing interest in 2,2-dimethyl-4-(morpholin-4-yl)butanoic acid as a scaffold for developing new therapeutic agents. Several patent applications filed in 2023-2024 describe its use in compounds targeting inflammatory diseases and metabolic disorders. The compound's favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, as demonstrated in recent pharmacokinetic studies, further enhance its potential as a drug development platform.

In conclusion, 2,2-dimethyl-4-(morpholin-4-yl)butanoic acid (CAS: 1492685-98-9) represents a valuable chemical entity with broad applications in medicinal chemistry. The recent research advances discussed in this brief highlight its growing importance in drug discovery pipelines and suggest promising directions for future investigations. Continued exploration of its structure-activity relationships and therapeutic potential is warranted to fully realize its value in pharmaceutical development.

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